1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL
Description
1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL is a fluorinated aromatic amino alcohol characterized by a propan-2-ol backbone substituted with an amino group and a 3-fluoro-4-methylphenyl moiety. The compound’s physicochemical properties are influenced by the electron-withdrawing fluorine atom and steric effects of the methyl group, distinguishing it from simpler alcohols like propan-2-ol (isopropyl alcohol) .
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3 |
InChI Key |
ICAGVSBRKORTNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(C)O)N)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the corresponding amino alcohol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
Key Observations :
- Chlorine’s larger atomic size may improve lipophilicity, affecting bioavailability .
- Steric Effects: The 4-methyl group in both analogs introduces steric hindrance, likely reducing reaction rates at the hydroxyl or amino groups compared to propan-2-ol .
Research Implications and Limitations
- Data Gaps: Specific thermodynamic or spectroscopic data for this compound are absent in the provided evidence, necessitating experimental validation.
- Stereochemical Considerations : The chloro analog’s (1R,2R) configuration highlights the importance of stereochemistry in biological activity, suggesting similar studies for the fluoro compound.
Biological Activity
1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL is a chiral organic compound notable for its diverse biological activities and potential therapeutic applications. This compound features an amino group, a secondary alcohol, and a fluorinated phenyl group, which contribute to its interactions with various biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C9H12FNO
- Molecular Weight : Approximately 169.20 g/mol
- Functional Groups :
- Amino group (-NH2)
- Hydroxyl group (-OH)
- Fluorophenyl group
The presence of the fluorine atom enhances the compound's binding affinity to biological targets, making it a valuable candidate for further research into its pharmacological properties.
This compound interacts with various enzymes and receptors through hydrogen bonding and electrostatic interactions facilitated by its amino and hydroxyl groups. This interaction can modulate enzyme activity and influence cellular signaling pathways, which is critical in understanding its therapeutic potential.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Structural modifications can enhance antibacterial potency, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents.
2. Neuropharmacological Effects
Studies have shown that fluorinated amino alcohols can influence neurotransmitter systems, particularly serotonin and dopamine pathways. A case study demonstrated that related compounds improved mood-related behaviors in animal models at low doses, indicating potential antidepressant effects. This suggests that this compound may also possess similar neuropharmacological properties.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, neuropharmacological | Fluorine enhances binding affinity |
| (1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL | Significant activity against parasites | Modulates neurotransmitter systems |
| (1S)-1-Amino-1-(4-methylphenyl)propan-2-OL | Potential antidepressant activity | Different substituent alters activity profile |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance:
- Antimicrobial Studies : A study evaluating derivatives found that specific modifications led to enhanced antibacterial activity against resistant strains, highlighting the importance of structural optimization in drug design.
- Neuropharmacological Research : In a controlled animal study, a related compound demonstrated significant improvements in depressive-like behaviors, suggesting that modifications to the molecular structure could yield compounds with desirable therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
